![molecular formula C15H14N4OS B5536046 4,6-二甲基-2-{[(3-苯基-1,2,4-恶二唑-5-基)甲基]硫代}嘧啶](/img/structure/B5536046.png)
4,6-二甲基-2-{[(3-苯基-1,2,4-恶二唑-5-基)甲基]硫代}嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4,6-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine” is a complex organic molecule that contains several interesting structural components . It includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its component rings. The 1,2,4-oxadiazole ring is planar and aromatic, contributing to the stability of the molecule . The pyrimidine ring also contributes to the molecule’s stability and may participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the presence of the 1,2,4-oxadiazole and pyrimidine rings. For example, oxadiazoles can undergo a variety of reactions, including annulation reactions, followed by desulfurization/intramolecular rearrangement .科学研究应用
非线性光学材料
嘧啶衍生物,包括与 4,6-二甲基-2-{[(3-苯基-1,2,4-恶二唑-5-基)甲基]硫代}嘧啶 结构相似的那些,已因其非线性光学 (NLO) 特性而受到研究。发现这些化合物由于其结构参数而表现出显着的 NLO 活性,使其成为光电应用的有希望的候选者。Hussain 等人 (2020) 对硫代嘧啶衍生物进行的研究展示了它们在非线性光学中的潜力,突出了嘧啶环在这些应用中的重要性 (Hussain 等,2020)。
抗菌和抗真菌剂
多项研究证明了嘧啶衍生物的抗菌和抗真菌功效。例如,El-sayed 等人 (2017) 对吡唑并[3,4-d]嘧啶衍生物的研究显示出对各种细菌和真菌菌株具有中等至优异的抗菌活性。这表明具有相似结构的化合物可以被开发成有效的抗菌剂 (El-sayed 等,2017)。
抗氧化特性
还研究了恶二唑标记噻吩并[2,3-d]嘧啶衍生物的抗氧化活性。Kotaiah 等人 (2012) 合成了一系列新的这些衍生物并评估了它们的体外抗氧化活性,结果表明某些化合物表现出显着的自由基清除活性。这表明此类结构在开发抗氧化剂治疗中的潜力 (Kotaiah 等,2012)。
抗癌活性
嘧啶衍生物的抗肿瘤和抗癌潜力已在多项研究中得到探讨。例如,由吡唑并恶嗪和嘧啶碱合成化合物对大鼠的 Walker 256 肉瘤表现出显着活性,表明嘧啶衍生物在癌症治疗中的潜力 (Grivsky 等,1980)。
属性
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-10-8-11(2)17-15(16-10)21-9-13-18-14(19-20-13)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGKITDROSADSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NC(=NO2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyrimidine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。